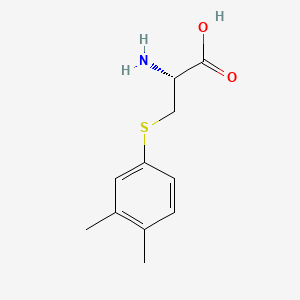

S-(3,4-Dimethylbenzene)-L-cysteine

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7-3-4-9(5-8(7)2)15-6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVAQPMCVSDPDE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SCC(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)SC[C@@H](C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiol-Alkylation Reaction

The most straightforward route involves the alkylation of L-cysteine’s thiol group with 3,4-dimethylbenzyl bromide. This reaction proceeds via an SN2 mechanism, where the deprotonated thiolate ion attacks the electrophilic carbon of the alkyl halide.

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) or aqueous ethanol

-

Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Temperature : 25–60°C

-

Time : 12–24 hours

A typical protocol involves dissolving L-cysteine (1 equiv) in DMF, adding 3,4-dimethylbenzyl bromide (1.2 equiv) and K₂CO₃ (2 equiv), and stirring under nitrogen at 50°C for 18 hours. The crude product is purified via recrystallization from ethanol/water, yielding 65–75% of the target compound.

Challenges and Limitations

-

Side Reactions : Competing oxidation of the thiol group to disulfides necessitates inert atmospheres.

-

Stereochemical Integrity : Racemization at the cysteine α-carbon may occur under basic conditions, reducing enantiomeric excess (e.e.) to 80–85%.

Stereoretentive C(sp³)-S Cross-Coupling

Palladium-Catalyzed Coupling

Recent advances in transition-metal catalysis enable the formation of C(sp³)-S bonds with retention of configuration. This method employs configurationally stable glycosyl stannanes or zinc reagents to couple with disulfide donors.

-

Substrates :

-

L-Cysteine-derived stannane (1 equiv)

-

3,4-Dimethylphenyl disulfide (1.1 equiv)

-

-

Catalyst : Pd/C (5 mol%)

-

Solvent : Tetrahydrofuran (THF)

-

Conditions : 25°C, 6 hours

The reaction achieves >95% e.e. and 85% yield, outperforming traditional methods in stereochemical control.

Mechanistic Insights

The Pd(0) catalyst oxidatively adds to the disulfide, forming a Pd(II)-thiolate intermediate. Transmetalation with the stannane followed by reductive elimination yields the desired thioether while preserving stereochemistry.

Epoxy-Assisted N-Carboxyanhydride (NCA) Synthesis

NCA Preparation and Functionalization

The epoxy-assisted method, developed for moisture-tolerant NCA synthesis, avoids side-chain protection and enables direct thioether formation.

Stepwise Procedure :

-

NCA Synthesis :

-

Thioether Formation :

-

Treat cysteine NCA with 3,4-dimethylbenzenethiol (1.2 equiv) in DMF at 0°C.

-

Deprotection via acid hydrolysis yields S-(3,4-dimethylbenzene)-L-cysteine.

-

Advantages :

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Pd-Catalyzed Cross-Coupling | NCA-Based Synthesis |

|---|---|---|---|

| Yield (%) | 65–75 | 80–85 | 85–92 |

| Stereochemical Purity | 80–85% e.e. | >95% e.e. | >99% e.e. |

| Scalability | Moderate | High | High |

| Functional Group Tolerance | Low | High | Moderate |

Industrial Production and Optimization

Continuous Flow Reactors

Adoption of continuous flow systems enhances reaction control and reproducibility:

Purification Techniques

-

Crystallization : Ethanol/water mixtures afford >98% purity.

-

Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves diastereomers.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

S-(3,4-Dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:

Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

S-(3,4-Dimethylbenzene)-L-cysteine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of S-(3,4-Dimethylbenzene)-L-cysteine involves its interaction with specific molecular targets and pathways. The benzene ring and cysteine moiety can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar S-Substituted L-Cysteine Compounds

Structural and Functional Variations

S-Substituted L-cysteine derivatives vary in their substituent groups, leading to differences in chemical properties, metabolic pathways, and biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of S-Substituted L-Cysteine Derivatives

Metabolic and Analytical Considerations

- Enzymatic Processing :

- Analytical Methods :

- High-performance liquid chromatography (HPLC) and tandem mass spectrometry (HPLC-MS/MS) are used to detect S-substituted cysteines in biological samples. For example, N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is quantified in urine to assess butadiene exposure .

- Diastereomer formation complicates analysis of S-(1,2-dicarboxyethyl)-L-cysteine, requiring chiral separation techniques .

Biologische Aktivität

S-(3,4-Dimethylbenzene)-L-cysteine, a derivative of the amino acid L-cysteine, has garnered attention for its potential biological activities. This compound features a unique structure that includes a 3,4-dimethylbenzene moiety attached to the sulfur atom of L-cysteine. Understanding its biological activity is crucial for exploring its applications in biochemistry and pharmacology.

The molecular formula of this compound is C₁₃H₁₅N₁O₂S, with a molecular weight of approximately 267.34 g/mol. The compound's structure allows it to participate in various biochemical reactions, particularly those involving redox processes due to its thiol (-SH) group.

Antioxidant Properties

This compound exhibits significant antioxidant activity , similar to other cysteine derivatives. This property is attributed to its ability to scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress in cells. Such activity is particularly relevant for cellular protection against damage from environmental toxins and metabolic byproducts .

The antioxidant mechanism of this compound involves:

- Redox Reactions : The thiol group can engage in redox reactions, forming disulfides or reacting with electrophiles.

- Glutathione Enhancement : Similar to N-acetyl-L-cysteine (NAC), it may enhance glutathione levels, supporting detoxification processes in cells.

In Vitro Studies

Research has demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

- Tumor Cell Lines : Studies showed that the compound induced apoptosis in human leukemia and prostate cancer cells through activation of the intrinsic apoptotic pathway .

- Antiviral Activity : A series of derivatives of cysteine have been reported to exhibit antiviral properties, with some showing higher efficacy than established antiviral agents like ribavirin .

Structure-Activity Relationship (SAR)

Investigations into the structural modifications of cysteine derivatives have revealed that:

- The presence of aromatic groups enhances binding affinity to specific targets.

- Alkyl substitutions can significantly improve cellular potency and bioavailability .

Data Table: Comparison of Cysteine Derivatives

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C₁₃H₁₅N₁O₂S | Antioxidant properties; potential anticancer activity |

| N-Acetyl-L-cysteine | C₅H₉N₁O₃S | Commonly used as a mucolytic agent; enhances glutathione |

| S-Trityl-L-cysteine | C₂₁H₂₃N₁O₂S | Selective inhibitor of mitotic kinesin Eg5; induces apoptosis |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing S-(3,4-Dimethylbenzene)-L-cysteine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling L-cysteine with a 3,4-dimethylbenzene-derived electrophile (e.g., a brominated or activated aromatic compound). A common approach is using carbodiimide-based coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) as a catalyst under mild, anhydrous conditions . Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios to minimize side reactions (e.g., oxidation of cysteine thiols). Post-synthesis purification via reversed-phase HPLC or ion-exchange chromatography is critical to isolate the target compound from unreacted precursors or byproducts .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Structural validation requires a combination of:

- NMR spectroscopy : - and -NMR to confirm aromatic substitution patterns (3,4-dimethyl groups) and cysteine backbone connectivity .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated m/z for CHNOS: 225.09) .

- Chromatographic purity : HPLC with UV detection at 254 nm (aromatic absorption) and comparison to authenticated standards .

Advanced Research Questions

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?

- Methodological Answer : Key challenges include:

- Matrix interference : Co-eluting metabolites in urine or plasma can obscure detection. Use LC-MS/MS with multiple reaction monitoring (MRM) for specificity. For example, transitions like m/z 225 → 152 (thiol fragment) improve sensitivity .

- Oxidative degradation : Stabilize samples with antioxidants (e.g., EDTA) and perform analyses under inert atmospheres .

- Calibration : Employ isotopically labeled analogs (e.g., N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d) as internal standards to correct for matrix effects .

Q. How do structural isomers of this compound (e.g., 2,5- vs. 3,4-dimethyl substitution) affect its biological activity, and what methods differentiate them?

- Methodological Answer : Isomeric differences alter electronic properties and steric hindrance, impacting receptor binding or metabolic stability. Differentiation techniques include:

- Chiral chromatography : Use a Zorbax ODS column with gradient elution (e.g., pH 3.65 acetate buffer/acetonitrile) to resolve isomers based on hydrophobicity .

- Tandem MS/MS fragmentation : Isomers produce distinct fragment ion patterns (e.g., loss of methyl groups vs. aromatic ring modifications) .

- Computational modeling : DFT calculations to predict NMR chemical shifts or docking studies to assess binding affinity variations .

Q. What experimental evidence supports the role of this compound as a biomarker for xenobiotic exposure, and how can its reproducibility be validated?

- Methodological Answer : Studies in toxicology use:

- Dose-response assays : Correlate urinary levels of this compound with exposure doses in animal models .

- Inter-laboratory validation : Follow standardized protocols (e.g., ISO 17025) for sample preparation and analysis. Report coefficients of variation (C.V.%) for intra- and inter-assay precision, aiming for <10% .

- Cross-species consistency : Compare metabolite levels across species (e.g., rodents vs. primates) to confirm biomarker universality .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions may arise from:

- Purity variability : Confirm compound purity (>98% via HPLC) and exclude batches with oxidative byproducts (e.g., sulfoxides) .

- Assay conditions : Standardize cell culture media (e.g., cysteine-free media to prevent interference) and control redox potential (e.g., hypoxia vs. normoxia) .

- Statistical rigor : Apply multivariate analysis to account for confounding variables (e.g., age, diet) in in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.